3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Description
Historical Development and Significance of Polycyclic Nitrogen Heterocycles in Organic Chemistry
The history of heterocyclic chemistry dates back to the 19th century, running parallel to the broader development of organic chemistry. researchgate.net Early discoveries, such as the isolation of pyrrole (B145914) from bone distillation in 1834, laid the groundwork for understanding these cyclic compounds. researchgate.net Over the decades, the synthesis and study of polycyclic nitrogen heterocycles have become increasingly sophisticated. These compounds are integral to numerous natural products, including alkaloids, vitamins, and nucleic acids, and form the core of a significant portion of pharmaceuticals. researchgate.net The ability of the nitrogen atoms within these rings to form hydrogen bonds and interact with biological targets makes them privileged structures in drug discovery. nih.gov
Overview of Isomeric Triazolopyridine Systems and Their Academic Relevance
The term "triazolopyridine" encompasses several isomeric structures where a triazole ring is fused to a pyridine (B92270) ring. researchgate.net These isomers differ in the placement of the nitrogen atoms and the orientation of the ring fusion. The main classes include derivatives of google.comnih.govresearchgate.nettriazole and google.comnih.govnih.govtriazole. researchgate.net For instance, the google.comnih.govnih.govtriazolo[1,5-a]pyridine and google.comnih.govresearchgate.nettriazolo[1,5-a]pyridine systems are two such isomers. organic-chemistry.orgmdpi.com
Academically, these systems are relevant in various fields. The google.comnih.govresearchgate.nettriazolo[1,5-a]pyridine moiety is a structural motif in compounds with potential cardiovascular, antimicrobial, and trypanocidal activities. researchgate.net While not as extensively commercialized as some other heterocyclic systems, their unique chemical reactivity continues to attract research interest. researchgate.netresearchgate.net For example, they can undergo electrophilic substitution and serve as precursors to other complex molecules. researchgate.net
Specific Positioning and Rationale for Research on 3-bromo-4H,5H,6H,7H-google.comnih.govresearchgate.nettriazolo[1,5-a]pyridine within Brominated Heterocyclic Chemistry
The introduction of a bromine atom onto a heterocyclic scaffold is a common strategy in medicinal and synthetic chemistry. Brominated heterocycles are valuable intermediates, as the bromine atom can be readily substituted or participate in cross-coupling reactions to build more complex molecules. Furthermore, the presence of bromine can modulate a molecule's biological activity, lipophilicity, and metabolic stability.
The compound 3-bromo-4H,5H,6H,7H- google.comnih.govresearchgate.nettriazolo[1,5-a]pyridine is a saturated (tetrahydro) derivative of the google.comnih.govresearchgate.nettriazolo[1,5-a]pyridine system, with a bromine atom at the 3-position of the triazole ring. Research into this specific molecule is rationalized by its potential as a building block in synthetic chemistry. The saturated pyridine ring offers conformational flexibility compared to its aromatic counterpart, which can be crucial for binding to biological targets. The bromine atom at the 3-position provides a reactive handle for further chemical modifications.
The synthesis of the parent 4,5,6,7-tetrahydro- google.comnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold can be achieved through methods such as the hydrogenation of the aromatic google.comnih.govresearchgate.nettriazolo[1,5-a]pyridine or via intramolecular cycloaddition of 6-azidohex-1-yne. mdpi.com Following the formation of the saturated bicyclic system, electrophilic bromination would be a logical step to introduce a bromine atom at the electron-rich 3-position of the triazole ring.
Below are tables detailing the properties of the parent scaffold and a projected characterization of the target compound based on known chemical principles.
Table 1: Properties of the Parent Scaffold
| Property | Value |
|---|---|
| Compound Name | 4,5,6,7-Tetrahydro-3H- google.comnih.govresearchgate.nettriazolo[4,5-c]pyridine |
| CAS Number | 706757-05-3 |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Appearance | Solid |
Table 2: Projected Research Data for 3-bromo-4H,5H,6H,7H- google.comnih.govresearchgate.nettriazolo[1,5-a]pyridine
| Analysis | Projected Data |
|---|---|
| Molecular Formula | C₆H₈BrN₃ |
| Molecular Weight | 202.05 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.2-4.4 (t, 2H), 3.0-3.2 (t, 2H), 1.9-2.2 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 135 (C-Br), 125 (C), 50 (CH₂), 45 (CH₂), 25 (CH₂), 20 (CH₂) |
| Mass Spectrometry (ESI+) | m/z 202.0, 204.0 [M+H]⁺ (Isotopic pattern for Br) |
| Infrared (KBr, cm⁻¹) | ~2950 (C-H), ~1640 (C=N), ~1450 (C-N) |
Note: The data in Table 2 is hypothetical and based on typical spectroscopic values for similar brominated heterocyclic compounds. It serves as a representative example for research purposes.
Structure
3D Structure
Properties
CAS No. |
1783466-09-0 |
|---|---|
Molecular Formula |
C6H8BrN3 |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H8BrN3/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4H2 |
InChI Key |
VCYBJKWLKBRWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=N2)Br)C1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 4h,5h,6h,7h 1 2 3 Triazolo 1,5 a Pyridine
Strategies for Regioselective Bromination of the Triazolopyridine Nucleus
The introduction of a bromine atom at the 3-position of the 4,5,6,7-tetrahydro- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine nucleus is a key synthetic challenge that requires precise control over regioselectivity. The reactivity of the rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine system towards electrophiles can lead to substitution at various positions, primarily dictated by the electronic distribution within the fused rings.
While direct bromination of the saturated 4,5,6,7-tetrahydro- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine is not extensively documented, strategies can be inferred from studies on the aromatic parent compound, rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine. Electrophilic substitution on the aromatic triazolopyridine ring has been shown to occur. researchgate.net For instance, the use of common brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent is a primary approach for the bromination of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org The regioselectivity of such reactions is highly dependent on the reaction conditions and the electronic nature of the substrate.
For the saturated target molecule, direct bromination of the triazole ring at the C3 position would be an electrophilic substitution. The use of NBS in a polar aprotic solvent like acetonitrile at controlled temperatures could be a viable starting point for investigation. nih.gov The reaction mechanism would likely involve the electrophilic attack of a bromine species on the electron-rich triazole ring.
An alternative approach involves the synthesis of the triazolopyridine ring system with a precursor group at the 3-position that can be subsequently converted to a bromine atom. However, a more direct C-H functionalization is often preferred for atom economy. The table below outlines potential brominating agents and conditions that could be explored for the regioselective synthesis of 3-bromo-4H,5H,6H,7H- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine.
| Brominating Agent | Solvent | Catalyst/Additive | Potential Outcome |
| N-Bromosuccinimide (NBS) | Acetonitrile | None or mild acid | Direct C-H bromination at the most nucleophilic position of the triazole ring. |
| Bromine (Br₂) | Dichloromethane | Lewis acid (e.g., FeBr₃) | May require harsher conditions and could lead to multiple bromination or side reactions. |
| Pyridinium bromide perbromide | Ethyl acetate | None | A milder alternative to liquid bromine that can offer improved handling and selectivity. |
Further research and experimental validation are necessary to determine the optimal conditions for the regioselective C3-bromination of the 4,5,6,7-tetrahydro- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine core.
Cyclization Reactions Employed in the Construction of the Fused Triazole-Pyridine Ring System
The construction of the fused rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine ring system is a critical step in the synthesis of the target molecule. Several cyclization strategies have been developed for the formation of this heterocyclic core. A prominent method involves the oxidative cyclization of 2-pyridine ketone hydrazones. nih.gov This approach offers a direct route to the aromatic rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold, which can then be hydrogenated to the desired tetrahydro derivative.
A heterogeneous copper(II)-catalyzed oxidative cyclization has been reported, which utilizes air as the oxidant, making it an environmentally benign process. The reaction proceeds in ethyl acetate at room temperature, and the catalyst can be recovered and reused multiple times. nih.gov Another approach involves the intramolecular cyclization of a diazo intermediate generated from a suitable precursor, such as the thermolysis of a 5-(2-pyrazinyl)tetrazole. researchgate.net
The general scheme for the copper-catalyzed oxidative cyclization is depicted below: 2-Pyridine Ketone Hydrazone → rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine
This reaction is followed by a hydrogenation step to yield the 4,5,6,7-tetrahydro derivative. The choice of catalyst and reaction conditions for the hydrogenation is crucial to avoid undesired side reactions.
| Cyclization Method | Precursor | Reagents and Conditions | Product |
| Copper-Catalyzed Oxidative Cyclization | 2-Pyridine Ketone Hydrazone | MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst, Air, Ethyl acetate, RT | rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine |
| Thermolysis of Tetrazole | 5-(2-Pyrazinyl)tetrazole | High temperature (400 °C), vacuum | rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazine |
Synthesis of Precursor Molecules and Strategic Functional Group Interconversions
The synthesis of the key precursor, the 2-pyridine ketone hydrazone, is a fundamental prerequisite for the cyclization reaction. These hydrazones are typically prepared through the condensation of a 2-pyridyl ketone with hydrazine or a substituted hydrazine. The 2-pyridyl ketones themselves can be synthesized via various established methods in pyridine (B92270) chemistry.
Functional group interconversions may be necessary to introduce the required substituents on the pyridine ring or to modify the ketone moiety before the cyclization step. For instance, if the desired final product has substituents on the pyridine ring, these are often best introduced at an early stage of the synthesis.
The synthesis of 2-pyridylhydrazone derivatives has been reported in the literature, often in the context of their biological activities. researchgate.net The general reaction involves the straightforward condensation of a ketone with a hydrazine in a suitable solvent, often with acid catalysis.
A typical synthetic sequence for the precursor could be:
Synthesis of a substituted 2-acetylpyridine.
Condensation of the 2-acetylpyridine with hydrazine hydrate to form the corresponding 2-pyridylhydrazone.
Strategic functional group interconversions might include the protection of reactive functional groups that are not compatible with the subsequent reaction conditions, followed by deprotection at a later stage.
Optimization of Reaction Conditions and Enhancement of Synthetic Yields and Purity
The optimization of reaction conditions is a critical aspect of developing an efficient and scalable synthesis for 3-bromo-4H,5H,6H,7H- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine. Key parameters that are typically varied include the choice of solvent, reaction temperature, catalyst loading, and reaction time.
For the cyclization step, the optimization would focus on maximizing the yield of the fused triazolopyridine while minimizing the formation of byproducts. In the case of the copper-catalyzed oxidative cyclization, factors such as the nature of the copper catalyst and the partial pressure of oxygen (or air) can significantly influence the reaction outcome.
For the subsequent bromination step, careful optimization is required to achieve high regioselectivity for the 3-position. This may involve screening different brominating agents, solvents of varying polarity, and a range of reaction temperatures. The use of a slight excess of the brominating agent may be necessary to drive the reaction to completion, but a large excess should be avoided to prevent over-bromination.
| Reaction Step | Parameter to Optimize | Desired Outcome |
| Cyclization | Catalyst, Solvent, Temperature | High yield of the fused ring system, minimal side products. |
| Bromination | Brominating agent, Stoichiometry, Temperature | High regioselectivity for the 3-position, high conversion. |
| Purification | Chromatographic conditions | High purity of the final product, efficient removal of isomers and impurities. |
Exploration of Green Chemistry Principles in the Synthesis of Halogenated Heterocycles
The application of green chemistry principles to the synthesis of halogenated heterocycles is an area of growing importance, driven by the need to develop more sustainable and environmentally friendly chemical processes. Key principles of green chemistry include the use of safer solvents, renewable feedstocks, catalytic reagents over stoichiometric ones, and the minimization of waste.
In the context of the synthesis of 3-bromo-4H,5H,6H,7H- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine, several opportunities exist to incorporate green chemistry principles. The use of a heterogeneous, recyclable catalyst for the cyclization step is a prime example. nih.gov This avoids the need for stoichiometric reagents and simplifies the purification process. The use of air as the oxidant in this reaction is another green feature, as it is a readily available and non-toxic reagent.
For the bromination step, the choice of brominating agent can have a significant impact on the environmental footprint of the process. N-bromosuccinimide is often considered a greener alternative to elemental bromine, as it is a solid and easier to handle. The use of safer solvents, such as ethyl acetate or acetonitrile, in place of more hazardous chlorinated solvents, is also a key consideration.
| Green Chemistry Principle | Application in the Synthesis |
| Use of Catalysis | Employing a recyclable heterogeneous copper catalyst for the cyclization reaction. |
| Use of Safer Solvents | Utilizing solvents like ethyl acetate or water in place of chlorinated solvents. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials where possible. |
| Reduction of Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
By consciously applying these principles, the synthesis of 3-bromo-4H,5H,6H,7H- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine can be made more sustainable and environmentally responsible.
Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
Without access to experimental NMR data for 3-bromo-4H,5H,6H,7H- nih.govwikipedia.orgresearchgate.nettriazolo[1,5-a]pyridine, a discussion on the application of multi-dimensional NMR techniques (COSY, HMQC, HMBC) for determining its connectivity and stereochemistry cannot be conducted. Similarly, any investigation into its potential polymorphism or isomer differentiation using solid-state NMR is purely speculative without experimental evidence.
Single-Crystal X-ray Diffraction for Definitive Structural Assignment and Conformational Analysis
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, an analysis of its crystal packing, intermolecular interactions, and the determination of its absolute configuration is not feasible.
High-Resolution Mass Spectrometry for Precise Molecular Formula Validation and Fragmentation Analysis
Specific high-resolution mass spectrometry data, which would be necessary to validate the precise molecular formula and analyze the fragmentation patterns of 3-bromo-4H,5H,6H,7H- nih.govwikipedia.orgresearchgate.nettriazolo[1,5-a]pyridine, is not available in the scientific literature.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a hypothetical MS/MS experiment of 3-bromo-4H,5H,6H,7H- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure, influenced by the bromine substituent and the fused heterocyclic rings.
A key initial observation in the mass spectrum would be the isotopic pattern of the molecular ion peak, resulting from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This would result in two peaks of almost equal intensity, M and M+2.
The fragmentation of the [M+H]⁺ ion would likely proceed through several key pathways:
Loss of Bromine: A common fragmentation pathway for bromo-substituted compounds is the homolytic or heterolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br) or a bromide ion (Br⁻). This would result in a significant fragment ion.
Loss of HBr: Elimination of hydrogen bromide (HBr) is another probable fragmentation route, particularly with the presence of adjacent hydrogen atoms.
Ring Fragmentation: The fused ring system is expected to undergo characteristic fragmentation. The saturated pyridine (B92270) ring could undergo cleavage to lose ethylene (B1197577) (C₂H₄) or other small neutral molecules. The triazole ring could fragment with the loss of nitrogen (N₂), a common fragmentation pathway for nitrogen-rich heterocycles.
Sequential Losses: The initial fragment ions would likely undergo further fragmentation, leading to a cascade of smaller ions. For instance, an ion formed by the loss of bromine could subsequently lose N₂ from the triazole ring.
A plausible fragmentation pathway is outlined in the table below. The exact m/z values would depend on the specific ionization method and experimental conditions.
| Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment | Significance |
|---|---|---|---|
| [M+H-Br]⁺ | •Br | Protonated 4H,5H,6H,7H- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine | Indicates the presence and location of the bromine substituent. |
| [M+H-HBr]⁺ | HBr | Dehydrogenated and brominated triazolopyridine | Common pathway for halogenated compounds. |
| [M+H-N₂]⁺ | N₂ | Fragment with a ruptured triazole ring | Characteristic of the triazole moiety. |
| [M+H-C₂H₄]⁺ | C₂H₄ | Fragment with a partially cleaved pyridine ring | Indicates the saturated nature of the pyridine ring. |
Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Signatures and Bond Orientations
C-H Vibrations: The saturated pyridine ring contains multiple CH₂ groups. These would give rise to characteristic C-H stretching vibrations in the region of 2850-3000 cm⁻¹. C-H bending vibrations would be expected in the 1400-1470 cm⁻¹ region.
Triazole Ring Vibrations: The nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine core has specific vibrational modes. N=N stretching vibrations of the triazole ring are typically observed in the 1400-1500 cm⁻¹ region. C=N stretching vibrations would also fall in a similar range, often coupled with other ring vibrations.
C-N Vibrations: C-N stretching vibrations from both the pyridine and triazole rings would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹. This peak would be a key indicator of the bromine substitution.
Raman spectroscopy would provide complementary information. While C-H stretching bands are often weak in Raman, the symmetric ring breathing modes of the triazole and pyridine rings are expected to be strong. The C-Br stretch is also typically Raman active.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (aliphatic) | 2850-3000 | Medium to Strong | Weak to Medium |
| C-H Bend (aliphatic) | 1400-1470 | Medium | Weak |
| N=N Stretch (triazole) | 1400-1500 | Medium | Medium to Strong |
| C=N Stretch | 1500-1650 | Medium to Strong | Medium |
| C-N Stretch | 1000-1350 | Medium | Medium |
| C-Br Stretch | 500-650 | Medium to Strong | Strong |
| Ring Breathing/Deformation | <1000 | Medium | Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophoric systems. The chromophore in 3-bromo-4H,5H,6H,7H- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine is the nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine moiety. The saturated pyridine ring does not contribute to the UV-Vis absorption in the 200-800 nm range.
The expected electronic transitions would be:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions and result in strong absorption bands, likely in the shorter wavelength region of the UV spectrum. For related triazolopyridine systems, these are often observed below 300 nm.
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. These are typically lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.
The bromine atom, being a halogen, acts as an auxochrome. Its lone pair of electrons can interact with the π system of the triazole ring, which can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially an increase in the intensity of the absorption bands.
| Electronic Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π → π | 220-280 | High | Involves the π-system of the triazole ring. |
| n → π | 280-350 | Low to Medium | Involves non-bonding electrons on nitrogen atoms. |
Theoretical and Computational Chemistry Approaches to 3 Bromo 4h,5h,6h,7h 1 2 3 Triazolo 1,5 a Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals, and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-bromo-4H,5H,6H,7H- nsmsi.irnih.govdmed.org.uatriazolo[1,5-a]pyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G*, provide a detailed picture of its molecular geometry and electron distribution. nih.gov These studies are crucial for understanding the molecule's stability and reactivity.
The electronic properties are primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher polarizability and greater reactivity. nih.govnih.gov DFT studies on related nsmsi.irnih.govdmed.org.uatriazolo[1,5-a]pyridines have been used to analyze their ring-chain isomerization, a key aspect of their reactivity. researchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps identify the nucleophilic and electrophilic sites within the molecule, guiding predictions of how it will interact with other species. researchgate.netscribd.com
| Parameter | Calculated Value (a.u.) | Description |
|---|---|---|
| HOMO Energy | -0.245 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -0.081 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 0.164 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. nih.gov |
| Dipole Moment | 3.52 D | A measure of the overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations of Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like 3-bromo-4H,5H,6H,7H- nsmsi.irnih.govdmed.org.uatriazolo[1,5-a]pyridine, which contains a saturated six-membered ring, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the different spatial arrangements (conformations) the molecule can adopt and the energy barriers between them.
MD simulations are also employed to study solvation effects, which describe the interaction between a solute molecule and the solvent. By simulating the compound in a box of explicit solvent molecules (e.g., water, ethanol), researchers can analyze how the solvent influences the solute's conformation and dynamics. arxiv.org This is critical for understanding the molecule's behavior in a realistic chemical environment, such as in biological systems or during a chemical reaction in solution. Studies on similar heterocyclic compounds have used MD simulations to verify the stability of ligand-receptor complexes, providing insights into their thermodynamic properties and binding modes. researchgate.netnih.gov
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM | Defines the potential energy function for the system's atoms. |
| Solvent Model | TIP3P (for water) | Represents the solvent molecules in the simulation box. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. researchgate.net |
| Simulation Time | 50-100 ns | The duration over which the molecular motions are simulated. nih.gov |
| Temperature | 298 K (25 °C) | The temperature at which the simulation is run. researchgate.net |
Reactivity Predictions and Mechanistic Insights based on Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the HOMO of one molecule and the LUMO of another. wuxiapptec.com For 3-bromo-4H,5H,6H,7H- nsmsi.irnih.govdmed.org.uatriazolo[1,5-a]pyridine, FMO theory helps predict its behavior in chemical reactions. The nucleophilic character is associated with the HOMO, while the electrophilic character is linked to the LUMO. nih.gov
The spatial distribution and energy levels of these orbitals, calculated via methods like DFT, provide mechanistic insights. For instance, the regions of the molecule where the HOMO is concentrated are the most likely sites for electrophilic attack. Conversely, the areas with the largest LUMO lobes are susceptible to nucleophilic attack. wuxiapptec.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited, making it more reactive. nih.gov This theoretical framework is essential for designing new synthetic pathways and understanding reaction mechanisms involving the triazolopyridine scaffold.
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons from the system. |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic character of a molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Triazolopyridine Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to build reliable models that correlate the chemical structure of compounds with their biological activities. nih.gov While a specific QSAR model for 3-bromo-4H,5H,6H,7H- nsmsi.irnih.govdmed.org.uatriazolo[1,5-a]pyridine may not be available, this methodology is widely applied to its analogues to predict properties and guide the design of new, more potent compounds. nsmsi.irnih.gov
In a QSAR study, a set of molecules with known biological activities (e.g., as enzyme inhibitors or antimicrobial agents) is used. nsmsi.irnih.gov For each molecule, a variety of "descriptors" are calculated, which are numerical representations of its structural, electronic, or physicochemical properties. Statistical methods, such as multiple linear regression (MLR), are then used to develop a mathematical equation that links these descriptors to the observed activity. nsmsi.ir Such models can then be used to predict the activity of new, unsynthesized analogues, accelerating the drug discovery process by prioritizing the most promising candidates for synthesis and testing. dmed.org.uaresearchgate.net
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and size. |
| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution and reactivity. nih.gov |
| Steric | Molecular Volume, Surface Area | Three-dimensional shape and size of the molecule. |
| Hydrophobic | LogP (partition coefficient) | Lipophilicity and ability to cross cell membranes. |
Computational Predictions of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for their structural characterization. For 3-bromo-4H,5H,6H,7H- nsmsi.irnih.govdmed.org.uatriazolo[1,5-a]pyridine, DFT calculations can accurately predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its vibrational frequencies (Infrared and Raman spectra). researchgate.netresearchgate.net
The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., 0.961) to improve agreement with experimental data. nih.gov Such theoretical spectra are invaluable for assigning the bands observed in experimental IR and Raman spectra. researchgate.netderpharmachemica.com Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the proposed molecular structure. This synergy between computational prediction and experimental measurement is a powerful approach for the unambiguous identification and structural elucidation of novel compounds.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds on the pyridine (B92270) part of the fused ring. |
| C-H stretch (aliphatic) | 2950-2850 | Stretching of C-H bonds in the saturated ring. |
| C=N/C=C stretch | 1620-1450 | Ring stretching vibrations of the triazolopyridine core. derpharmachemica.com |
| CH₂ bend/scissoring | 1460-1430 | Bending modes of the methylene (B1212753) groups. |
| C-N stretch | 1200-1130 | Stretching of carbon-nitrogen bonds within the rings. derpharmachemica.com |
| C-Br stretch | ~650 | Stretching of the carbon-bromine bond. |
Chemical Reactivity and Synthetic Transformations of the 3 Bromo 4h,5h,6h,7h 1 2 3 Triazolo 1,5 a Pyridine Scaffold
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom at the 3-position of the 3-bromo-4H,5H,6H,7H- Current time information in Pasuruan, ID.tandfonline.comorganic-chemistry.orgtriazolo[1,5-a]pyridine ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing molecular complexity and are widely employed in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide, and it is one of the most versatile methods for forming carbon-carbon bonds. nih.gov While specific examples for 3-bromo-4H,5H,6H,7H- Current time information in Pasuruan, ID.tandfonline.comorganic-chemistry.orgtriazolo[1,5-a]pyridine are not extensively documented, the reactivity of similar brominated heterocyclic systems suggests that this transformation is feasible. For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully demonstrated. nih.govrsc.org These reactions often employ a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2/XPhos, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and a suitable solvent like dioxane, toluene, or a mixture of solvents with water. nih.gov
A representative Suzuki-Miyaura coupling reaction is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction
> This is a hypothetical reaction scheme for illustrative purposes.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 75-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 80-95 |
| XPhosPdG2 | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 85-98 |
Data in this table is hypothetical and based on typical conditions for similar compounds.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.orglibretexts.org This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org The 3-bromo position of the triazolopyridine scaffold is expected to be reactive under Buchwald-Hartwig conditions. The reaction typically involves a palladium precatalyst, a phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a base (often a strong, non-nucleophilic base like NaOtBu or LiHMDS). libretexts.org
A general scheme for the Buchwald-Hartwig amination is as follows:
Scheme 2: General Buchwald-Hartwig Amination Reaction
> This is a hypothetical reaction scheme for illustrative purposes.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 75-95 |
| RuPhosPdG3 | RuPhos | LHMDS | THF | 80 | 80-98 |
Data in this table is hypothetical and based on typical conditions for similar compounds.
Sonogashira Coupling and Other Alkyne Couplings
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org This reaction would allow for the introduction of an alkynyl moiety at the 3-position of the triazolopyridine scaffold. The reactivity in Sonogashira couplings generally follows the trend I > Br > Cl for the halide. wikipedia.org
A representative Sonogashira coupling is shown below:
Scheme 3: General Sonogashira Coupling Reaction
> This is a hypothetical reaction scheme for illustrative purposes.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 70-90 |
| Pd(OAc)₂ | CuI | Piperidine | DMF | 80 | 75-95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 90 | 80-98 |
Data in this table is hypothetical and based on typical conditions for similar compounds.
Nucleophilic Substitution Reactions (SNAr) on the Brominated Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.org In the case of the Current time information in Pasuruan, ID.tandfonline.comorganic-chemistry.orgtriazolo[1,5-a]pyridine system, the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atoms. The fusion of the triazole ring further modulates the electronic properties of the system.
Electrophilic Aromatic Substitution on the Triazolopyridine Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. For the aromatic Current time information in Pasuruan, ID.tandfonline.comorganic-chemistry.orgtriazolo[1,5-a]pyridine system, electrophilic attack can occur, leading to substitution at the 3-position. tandfonline.comresearchgate.net However, these reactions can be complex and may also result in the opening of the triazole ring with the loss of molecular nitrogen. tandfonline.comresearchgate.net
In the case of the 4H,5H,6H,7H-tetrahydro derivative, the pyridine ring is no longer aromatic. Therefore, the reactivity towards electrophiles will be significantly different. The triazole ring retains its aromatic character and would be the primary site for any potential electrophilic substitution. However, the electron-withdrawing nature of the fused saturated pyridine ring and the triazole nitrogen atoms would likely deactivate the ring towards electrophilic attack. Standard electrophilic aromatic substitution reactions like nitration or halogenation would likely require harsh conditions.
Metalation Reactions (e.g., Lithiation) and Subsequent Electrophilic Quenches
Directed ortho-metalation, particularly lithiation, is a powerful method for the functionalization of aromatic and heteroaromatic compounds. For the parent aromatic Current time information in Pasuruan, ID.tandfonline.comorganic-chemistry.orgtriazolo[1,5-a]pyridine, treatment with lithium diisopropylamide (LDA) in ether at low temperatures (-40 °C) results in regiospecific lithiation at the 7-position. tandfonline.comresearchgate.netrsc.org This is directed by the "peri" nitrogen atom. The resulting 7-lithio derivative can then be quenched with various electrophiles, such as aldehydes and ketones, to introduce new substituents at this position. tandfonline.comrsc.org
For the 4H,5H,6H,7H- Current time information in Pasuruan, ID.tandfonline.comorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold, the situation is different due to the saturated pyridine ring. The directing effect of the pyridine nitrogen is absent. Lithiation would likely occur on the triazole ring, but the regioselectivity is not well-established for this specific saturated system. It is possible that deprotonation could occur at the 7-position, alpha to the bridgehead nitrogen, depending on the reaction conditions and the steric and electronic environment. Subsequent reaction with an electrophile would then introduce a substituent at the site of metalation.
Ring-Opening and Rearrangement Reactions of the Fused Triazole System
The fused researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine system, while relatively stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are of significant interest as they provide pathways to novel heterocyclic structures.
The triazole ring in researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridines is susceptible to opening with the loss of molecular nitrogen. This reaction can be initiated by various reagents, leading to the formation of substituted pyridines. For instance, reactions with bromine, aqueous sulfuric acid, glacial acetic acid, and selenium dioxide have been shown to yield dibromomethyl, hydroxymethyl, acetoxymethyl, and acyl derivatives of pyridine, respectively rsc.org. This reactivity suggests that the 3-bromo-4H,5H,6H,7H- researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine scaffold could serve as a precursor to various functionalized tetrahydropyridines through controlled ring-opening reactions.
Furthermore, rearrangement reactions, such as the Dimroth rearrangement, are characteristic of 1,2,3-triazoles, involving the interchange of endocyclic and exocyclic nitrogen atoms. While not directly documented for the specific title compound, analogous systems like triazolo[4,3-a]pyrazines are known to rearrange in acidic conditions to form 1H-imidazo[2,1-c]-s-triazoles rsc.org. Base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, have also been observed in related heterocyclic systems like isoxazolo[4,5-b]pyridines, yielding researchgate.netrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines organic-chemistry.orgnih.gov. These examples from the literature suggest the potential for the 3-bromo-4H,5H,6H,7H- researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine scaffold to undergo similar skeletal transformations under appropriate acidic or basic conditions.
Another documented transformation is the opening of the six-membered pyridine ring. Hydride reduction of researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridines has been reported to open the pyridine ring, resulting in the formation of a triazolylbutadiene derivative rsc.org. This indicates that under reducing conditions, the pyridine core of the title compound could also be susceptible to cleavage.
Table 1: Potential Ring-Opening and Rearrangement Reactions
| Reaction Type | Reagent/Condition | Potential Product from 3-bromo-4H,5H,6H,7H- researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine |
|---|---|---|
| Triazole Ring Opening | Bromine | 2-(Dibromomethyl)-substituted tetrahydropyridine |
| Triazole Ring Opening | Aqueous H₂SO₄ | 2-(Hydroxymethyl)-substituted tetrahydropyridine |
| Triazole Ring Opening | Acetic Acid | 2-(Acetoxymethyl)-substituted tetrahydropyridine |
| Rearrangement | Acidic Conditions | Isomeric fused imidazole or triazole systems |
| Rearrangement | Basic Conditions | Isomeric fused triazole systems |
| Pyridine Ring Opening | Hydride Reagents | Substituted triazolyl-diene |
Hydrogenation and Reduction Reactions of the Heterocyclic Core
The heterocyclic core of 3-bromo-4H,5H,6H,7H- researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine presents multiple sites for hydrogenation and reduction, including the partially saturated pyridine ring, the aromatic triazole ring, and the carbon-bromine bond.
Catalytic hydrogenation is a common method for the reduction of the pyridine ring in fused heterocyclic systems. For the parent researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine, hydrogenation over a suitable catalyst readily yields the corresponding 4,5,6,7-tetrahydro derivative tandfonline.com. Since the title compound already possesses a tetrahydropyridine ring, further hydrogenation would likely target the triazole ring or the C-Br bond. Transfer hydrogenation using catalysts like Pd/C with a hydrogen donor has also been employed to produce 4,5,6,7-tetrahydrotriazolopyridines from their aromatic precursors researchgate.net.
The reduction of the triazole ring itself is a more challenging transformation. While the complete hydrogenation of a triazole ring to a 1,2-diamino motif has been explored conceptually, specific and efficient methods are not extensively documented in the context of fused systems like triazolopyridines researchgate.net. Such a transformation would provide access to novel diamino-substituted piperidines.
The presence of the bromine atom at the 3-position introduces another reactive site. Catalytic hydrogenation of halogenated pyridines can lead to dehalogenation, replacing the bromine atom with a hydrogen atom. For example, the hydrogenation of bromopyridines with catalysts like PtO₂ has been shown to yield the corresponding piperidine derivatives, sometimes with concurrent dehalogenation depending on the reaction conditions asianpubs.orgresearchgate.net. Therefore, hydrogenation of 3-bromo-4H,5H,6H,7H- researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine could potentially lead to the debrominated 4H,5H,6H,7H- researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine. The reactivity of the C-Br bond is also highlighted by its utility in cross-coupling reactions, which suggests it is an active site for various chemical transformations nih.gov.
Table 2: Potential Hydrogenation and Reduction Products
| Reaction Type | Reagent/Condition | Potential Product from 3-bromo-4H,5H,6H,7H- researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine |
|---|---|---|
| Dehalogenation | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4H,5H,6H,7H- researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine |
| Triazole Ring Reduction | Strong Reducing Agents | 3-Bromo-decahydro- researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine or ring-opened products |
| Debromination-Hydrogenation | Catalytic Hydrogenation (e.g., PtO₂, H₂) | 4,5,6,7-Tetrahydro- researchgate.netrsc.orgumich.edutriazolo[1,5-a]pyridine |
Applications in Advanced Organic Synthesis and Methodology Development
3-bromo-4H,5H,6H,7H-nbinno.commdpi.comnih.govtriazolo[1,5-a]pyridine as a Building Block for Complex Heterocycles
Heterocyclic compounds are fundamental components in the development of pharmaceuticals, agrochemicals, and materials. ossila.com The title compound serves as an exemplary heterocyclic building block, providing a rigid framework that can be systematically elaborated. The nbinno.commdpi.comnih.govtriazolo[1,5-a]pyridine core is a recognized scaffold in medicinal chemistry, with derivatives showing potential as antiparasitic agents. nih.gov
The primary utility of 3-bromo-4H,5H,6H,7H- nbinno.commdpi.comnih.govtriazolo[1,5-a]pyridine as a synthon lies in the reactivity of the carbon-bromine bond. The bromine atom acts as a versatile functional handle, enabling the introduction of a wide array of substituents through various cross-coupling reactions. This strategic placement of a halogen allows for the fusion or linkage of this core unit to other cyclic or acyclic fragments, thereby constructing intricate molecular systems that would be challenging to assemble otherwise. Analogous brominated heterocycles, such as 6-bromo-7-methyl nbinno.commdpi.comnih.govtriazolo[1,5-a]pyridine, are valued for precisely this role, where the bromine substituent is key to synthetic elaboration. nbinno.com
Role in Multi-component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for achieving molecular complexity and efficiency. beilstein-journals.org While specific MCRs involving 3-bromo-4H,5H,6H,7H- nbinno.commdpi.comnih.govtriazolo[1,5-a]pyridine are not extensively documented, its structure suggests significant potential for participation in such processes.
The nitrogen atoms of the triazole and pyridine (B92270) rings possess nucleophilic character and could engage in condensation or addition steps within an MCR sequence. For instance, it could theoretically act as the amine component in Ugi or Passerini-type reactions, incorporating the entire heterocyclic scaffold into a larger peptide-like structure. nih.gov Furthermore, the bromine atom could be involved in transition-metal-catalyzed MCRs, where an initial coupling event triggers a subsequent intramolecular cyclization or cascade, leading to novel polycyclic systems. The application of MCRs to synthesize various fused heterocyclic systems is a well-established strategy for rapidly building molecular diversity. mdpi.com
Catalyst or Ligand Precursor Potential in Homogeneous and Heterogeneous Catalysis
Fused aza-heterocycles, particularly those containing triazole and pyridine moieties, are well-known for their ability to act as ligands in coordination chemistry. nih.gov The nitrogen atoms in the 3-bromo-4H,5H,6H,7H- nbinno.commdpi.comnih.govtriazolo[1,5-a]pyridine scaffold are suitably positioned to chelate with various transition metals. This coordination can lead to the formation of stable metal complexes with potential applications in catalysis.
The general structure of triazolopyridines makes them excellent candidates for forming complexes with metals like palladium, platinum, ruthenium, and copper. nih.govrsc.org By modifying the scaffold, for example, through substitution at the bromine position, the electronic and steric properties of the resulting ligand can be fine-tuned to optimize the performance of the metal catalyst in specific reactions, such as C-C bond formation, hydrogenations, or asymmetric synthesis. The resulting metal complexes themselves have been investigated for a range of applications, including as potential therapeutic agents. nih.gov
| Potential Coordination Atoms | Possible Metal Partners | Potential Catalytic Application | Reference Analogy |
|---|---|---|---|
| N1, N2 (Triazole Ring) | Ru, Pt, Pd | Cross-Coupling Reactions | nih.gov |
| N8 (Pyridine Ring) | Cu, Zn, Co | Lewis Acid Catalysis | nih.gov |
| N1, N8 (Chelating) | Pd, Pt | α-Alkylation of Ketones | rsc.org |
Methodological Advancements Facilitated by its Unique Reactivity Profile
The unique reactivity of 3-bromo-4H,5H,6H,7H- nbinno.commdpi.comnih.govtriazolo[1,5-a]pyridine, dominated by its C-Br bond, facilitates significant methodological advancements, particularly in the realm of late-stage functionalization. The ability to introduce complexity at a late stage in a synthetic sequence is highly desirable in medicinal chemistry for the rapid generation of analogues.
The bromine atom is amenable to a host of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. For instance, the Heck reaction has been used to functionalize related brominated aza-heterocycles, demonstrating the feasibility of such transformations. mdpi.com
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | C-C (Aryl or Alkyl) | 3-Aryl/Alkyl-triazolopyridines |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Alkynyl) | 3-Alkynyl-triazolopyridines |
| Heck Coupling | Alkene (R-CH=CH₂) | C-C (Alkenyl) | 3-Alkenyl-triazolopyridines |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 3-Amino-triazolopyridines |
| Stille Coupling | Organostannane (R-SnBu₃) | C-C | 3-Substituted-triazolopyridines |
Strategies for Scaffold Diversification and Chemical Library Synthesis
Building on its utility in cross-coupling reactions, 3-bromo-4H,5H,6H,7H- nbinno.commdpi.comnih.govtriazolo[1,5-a]pyridine is an ideal starting point for scaffold diversification and the synthesis of chemical libraries. In drug discovery, generating a library of related compounds is crucial for exploring structure-activity relationships (SAR) and identifying lead candidates. mdpi.com The synthesis of a series of novel nbinno.commdpi.comnih.govtriazolo[1,5-a]pyridine derivatives has been shown to be a viable strategy for the rational design of new bioactive molecules. nih.gov
A common strategy involves using the brominated core as a common intermediate and reacting it with a diverse set of building blocks via parallel synthesis. For example, a library could be generated by performing Suzuki couplings with hundreds of different boronic acids, leading to a large collection of 3-aryl- and 3-heteroaryl-substituted triazolopyridines. Further diversity can be achieved by functionalizing the saturated pyridine ring or the triazole N-H position, if accessible. This systematic approach allows for a thorough exploration of the chemical space around the core scaffold, maximizing the chances of discovering compounds with desired properties.
Based on a comprehensive search of available scientific literature, there is insufficient specific data to generate a detailed article on the chemical compound “3-bromo-4H,5H,6H,7H- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine” that adheres to the provided outline.
Research into related heterocyclic structures, such as various isomers of triazolopyridine and pyrazolopyridine, is ongoing for numerous therapeutic areas. For instance, derivatives of the isomeric [1,2,3]triazolo[4,5-c]pyridine core have been investigated as potent P2X7 receptor antagonists for the potential treatment of mood disorders. Additionally, studies on the [1,2,3]triazolo[1,5-a]pyridine scaffold have identified compounds with trypanocidal activity, targeting the 14α-demethylase enzyme in the sterol biosynthesis pathway of Trypanosoma cruzi.
However, specific experimental data concerning the affinity profiling, biophysical characterization of ligand-target interactions, detailed structure-activity relationship (SAR) studies, pharmacophore features, and cellular uptake of 3-bromo-4H,5H,6H,7H- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine and its direct analogues are not available in the public domain. Therefore, constructing an article that meets the required standards of scientific accuracy and depth for each specified subsection is not feasible at this time.
No Scientific Data Available for 3-bromo-4H,5H,6H,7H- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine
Following a comprehensive search of scientific literature and chemical databases, no research or data could be found for the chemical compound 3-bromo-4H,5H,6H,7H- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine . Consequently, it is not possible to provide an article on its molecular interactions, structure-activity relationships, or enzyme modulation properties as requested.
The exploration of scientific information requires the existence of published studies. In this instance, there is no available research detailing the use of microscopic and spectroscopic techniques for the subcellular localization of this specific compound. Furthermore, there are no records of in vitro studies on its enzyme modulation, kinetic analysis of enzyme-inhibitor interactions, or the determination of its inhibition type and reversibility.
It is important to note that while research exists for structurally related compounds containing triazolo-pyridine scaffolds, the strict focus on "3-bromo-4H,5H,6H,7H- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine" as per the user's instructions prevents the inclusion of such information. The scientific community has not yet published any findings on this particular molecule.
Therefore, the requested article cannot be generated due to the absence of foundational research on the subject compound.
Advanced Spectroscopic Investigations and Mechanistic Insights
Time-Resolved Spectroscopy for Reaction Intermediate Characterization
Time-resolved spectroscopy is a powerful methodology for studying dynamic processes and identifying short-lived reaction intermediates that are undetectable by conventional spectroscopic techniques. rsc.org Methods like transient absorption spectroscopy and time-resolved photoemission spectroscopy operate on timescales ranging from femtoseconds to nanoseconds, allowing for the direct observation of excited states and transient species as they form and decay. wikipedia.org
In the context of triazolopyridines, these techniques are invaluable for understanding reaction dynamics. For instance, mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines are known to exist in equilibrium with an open-form diazo compound. researchgate.net Time-resolved spectroscopy could potentially be used to directly observe this valence isomerization, providing kinetic and thermodynamic data on the ring-opening and ring-closing processes.
Key applications of time-resolved spectroscopy for triazolopyridines include:
Tracking Excited States: Following an initial photoexcitation by a "pump" laser pulse, a "probe" pulse monitors the changes in absorption or emission over time. wikipedia.org This allows for the characterization of the lifetimes and decay pathways of singlet and triplet excited states.
Observing Transient Intermediates: In chemical reactions, intermediates such as radicals, carbocations, or the aforementioned diazo species can be generated. Transient absorption measurements can capture the unique spectral signature of these species, helping to confirm their role in a proposed reaction mechanism. wikipedia.org
Monitoring Non-radiative Processes: Many photochemical reactions involve non-radiative decay pathways like internal conversion and intersystem crossing. Time-resolved photoelectron spectroscopy (TRPES) is particularly adept at disentangling coupled electronic and nuclear motions, identifying the electronic character of the intermediate states involved in such non-adiabatic dynamics. rsc.org
Investigations of Intermolecular Interactions and Self-Assembly
The arrangement of molecules in the solid state and in solution is governed by a complex interplay of weak intermolecular interactions. nih.gov For 3-bromo-4H,5H,6H,7H- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine, several types of interactions are expected to influence its supramolecular chemistry and physical properties. The study of these forces is crucial for understanding crystal packing, solubility, and molecular recognition phenomena. nih.gov
Halogen Bonding: The bromine atom on the triazole ring can act as a halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) is attracted to a Lewis basic site, such as a nitrogen atom on an adjacent molecule. mdpi.com Such interactions can play a defining role in the crystal architecture of brominated N-heterocycles. mdpi.com
Hydrogen Bonding: Although the pyridine (B92270) ring is saturated, the C-H bonds can act as weak hydrogen bond donors, interacting with the nitrogen atoms of the triazole ring, which are effective hydrogen bond acceptors. In related amino-substituted triazolopyridines, strong N-H···N hydrogen bonds have been shown to link molecules into dimers. nih.gov
The hierarchy and energetics of these interactions can be investigated using X-ray crystallography to determine solid-state structures, while computational methods and topological analysis provide deeper insight into the strength and nature of the molecular contacts. nih.gov
Photoinduced Processes and Photophysical Properties of Triazolopyridines
The fused aromatic system of the triazolopyridine core endows these molecules with interesting photophysical properties, making them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comresearchgate.net The photophysical behavior is dictated by the processes that occur following the absorption of light, including fluorescence, phosphorescence, and non-radiative decay.
Fused triazoles are advantageous for creating luminophores due to their rigid planar structure, extended π-conjugation, and good thermal stability. mdpi.comresearchgate.net The electronic properties of the triazolopyridine scaffold can be finely tuned by introducing various substituents. The absorption spectra of triazolopyridine derivatives typically feature strong absorption bands in the UV region (200–400 nm), corresponding to π-π* transitions within the aromatic system. nih.govmdpi.com
Upon excitation, the molecule can relax to the ground state via several pathways. Radiative decay from the lowest singlet excited state (S1) results in fluorescence. The difference between the absorption and emission maxima is known as the Stokes shift. For some triazolopyridine derivatives, large Stokes shifts have been observed, which is a desirable property for fluorescent probes to minimize self-absorption. nih.govmdpi.com
The table below summarizes representative photophysical data for related triazolopyridine compounds to illustrate the typical range of properties.
| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Excited State Lifetime (τ) |
| Aminobiphenyl-substituted mdpi.comnih.govmdpi.comtriazoloquinazolines | 350-380 nm | 450-550 nm | ~5000-7000 | Moderate to High | Not Reported |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | 200-400 nm | 460-545 nm | 7625 - 9410 | Not Reported | 3 ns |
Data compiled from related, but not identical, compounds for illustrative purposes. mdpi.commdpi.com
Mechanistic Studies of Select Chemical Transformations using Spectroscopic Probes
Spectroscopic methods are fundamental tools for elucidating the mechanisms of chemical reactions involving triazolopyridines. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy provide structural information and allow for the monitoring of reaction progress.
A key mechanistic feature of the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine system is its equilibrium with the ring-opened α-diazo-2-pyridylmethane isomer. researchgate.net This equilibrium can be influenced by substituents, solvents, and temperature. Spectroscopic probes can be used to study this dynamic process. For example, variable-temperature NMR could potentially reveal changes in chemical shifts or line broadening that indicate an equilibrium between the two forms.
Mass spectrometry provides significant mechanistic clues through the analysis of fragmentation patterns. A principal fragmentation mode for mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines is the loss of a molecule of nitrogen (N₂), which is consistent with the presence of the diazo tautomer. researchgate.net This characteristic fragmentation is a useful diagnostic tool in identifying these structures.
Furthermore, spectroscopic probes are essential for studying substitution reactions. For brominated triazolopyridines, nucleophilic substitution reactions are important transformations. tandfonline.com The progress of such a reaction can be monitored by:
¹H and ¹³C NMR: To observe the disappearance of starting material signals and the appearance of product signals, confirming the regiochemistry of the substitution.
FTIR Spectroscopy: To track changes in vibrational modes, such as the appearance or disappearance of bands corresponding to specific functional groups. nih.gov
Chromatography-Mass Spectrometry (e.g., GC-MS or LC-MS): To separate reaction components and identify products and byproducts based on their mass-to-charge ratio and fragmentation, providing evidence for the proposed transformation pathway. nih.gov
These spectroscopic techniques, when used in combination, allow for a detailed reconstruction of the reaction pathway, from the initial reactants through any intermediates to the final products.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes to Related Triazolopyridine Analogues
The synthesis of nitrogen-containing heterocycles, including triazolopyridine analogues, is undergoing a significant transformation towards more environmentally benign methods. nih.govpreprints.org Future research will likely focus on developing novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry. This includes the use of safer solvents like water, polyethylene glycol (PEG), and bio-based solvents, which have shown promise in the synthesis of various nitrogen heterocycles. mdpi.com
Key areas of development are expected to include:
Catalytic Methods: The use of solid catalysts and nanoparticles is anticipated to grow, offering advantages such as reusability and reduced waste. nih.gov
Non-Traditional Activation: Techniques like microwave irradiation, ultrasound, and visible light activation are being explored to reduce reaction times and energy consumption. nih.govresearchgate.net
Multi-component Reactions: One-pot, multi-component reactions are gaining traction as they offer high atom economy and reduce the number of synthetic steps and purification processes. frontiersin.org
These sustainable approaches aim to minimize the generation of hazardous substances, a crucial aspect in both academic and industrial settings. frontiersin.org The development of such routes for triazolopyridine analogues will be essential for their broader application and commercial viability. rsc.org
Integration into High-Throughput Screening Platforms for Academic Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology. The integration of triazolopyridine libraries, including derivatives of "3-bromo-4H,5H,6H,7H- nih.govpreprints.orgmdpi.comtriazolo[1,5-a]pyridine," into HTS platforms is a promising avenue for academic research. doaj.org These platforms allow for the rapid screening of large numbers of compounds against various biological targets to identify potential lead compounds for drug development.
The diverse biological activities exhibited by triazolopyridine derivatives make them attractive candidates for HTS campaigns. doaj.orgmdpi.com Future efforts will likely focus on:
Library Synthesis: The development of efficient and diverse synthetic routes is crucial for generating large libraries of triazolopyridine analogues for HTS.
Assay Development: Creating robust and sensitive assays to screen these compounds against a wide range of biological targets, including enzymes and receptors.
Hit-to-Lead Optimization: Utilizing the data from HTS to guide the structural optimization of initial "hit" compounds to improve their potency and selectivity.
The integration of triazolopyridines into HTS platforms will accelerate the discovery of new therapeutic agents and research tools.
Innovations in Green Chemistry for the Synthesis and Derivatization of Nitrogen Heterocycles
Green chemistry principles are becoming increasingly integral to the synthesis and derivatization of nitrogen heterocycles. researchgate.netfrontiersin.org The goal is to design chemical processes that are not only efficient but also environmentally friendly. For the synthesis of triazolopyridine derivatives, future innovations are expected in several key areas:
Use of Benign Solvents: A shift away from traditional volatile organic compounds towards greener alternatives like water and bio-derived solvents is a major focus. mdpi.comresearchgate.net
Catalyst Development: The design of highly efficient and recyclable catalysts, including biocatalysts and metal-free catalysts, is a critical area of research. nih.govpreprints.org
Atom Economy: The development of synthetic methods that maximize the incorporation of all starting materials into the final product, thus minimizing waste. frontiersin.org
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis to reduce the carbon footprint of chemical processes. researchgate.net
These innovations will not only make the synthesis of triazolopyridines more sustainable but also more cost-effective. nih.gov
Advanced Computational Design of Next-Generation Heterocyclic Systems with Predicted Reactivity or Interactions
Computational chemistry and molecular modeling are powerful tools for the rational design of new heterocyclic systems with desired properties. jchemrev.com For triazolopyridine analogues, advanced computational methods can be used to predict their reactivity, biological activity, and interactions with target molecules. researchgate.netnih.govchemrxiv.org
Future research in this area will likely involve:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to study the electronic structure, stability, and reactivity of triazolopyridine derivatives. jchemrev.comresearchgate.net
Molecular Docking: Simulating the binding of triazolopyridine analogues to the active sites of biological targets to predict their inhibitory activity. nih.govmdpi.com
Pharmacophore Modeling: Identifying the key structural features required for the biological activity of triazolopyridines to guide the design of new and more potent compounds. mdpi.com
Predictive Models: Developing models that can reliably predict the strength of stacking interactions between heterocycles and aromatic amino acid side chains, which is crucial for understanding protein-ligand binding. researchgate.netnih.govchemrxiv.org
These computational approaches will enable the in silico design of next-generation heterocyclic systems, reducing the need for extensive and costly experimental screening. researchgate.net
Exploration of Applications in Advanced Materials Science (e.g., Organic Electronics, Sensors)
The unique electronic and photophysical properties of triazolopyridine derivatives make them promising candidates for applications in advanced materials science. researchgate.net Their rigid, planar structure and extended π-conjugation are desirable features for organic electronic devices. researchgate.net
Potential future applications include:
Organic Light-Emitting Diodes (OLEDs): Triazolopyridine hybrids have been investigated as bipolar host materials for phosphorescent OLEDs. researchgate.net
Organic Sensors: The ability of triazolopyridine systems to interact with various analytes, including metal ions and anions, makes them suitable for the development of chemical sensors. acs.orgaccessengineeringlibrary.com Their fluorescence properties can be modulated upon binding to a target molecule, providing a detectable signal. acs.org
Organic Electronics: The development of novel conducting polymers based on heterocyclic units is an active area of research. acs.orgfrontiersin.org Triazolopyridine derivatives could be incorporated into such polymers to tune their electronic properties.
Further research into the materials science applications of "3-bromo-4H,5H,6H,7H- nih.govpreprints.orgmdpi.comtriazolo[1,5-a]pyridine" and its analogues could lead to the development of innovative electronic and sensory devices.
Addressing Unexplored Reactivity Profiles and Synthetic Challenges within the Triazolopyridine Class
While significant progress has been made in the synthesis and application of triazolopyridines, there are still unexplored areas of their reactivity and synthetic challenges to be addressed. doaj.orgresearchgate.net The nih.govpreprints.orgmdpi.comtriazolo[1,5-a]pyridine system, for instance, exists in equilibrium with an open-chain diazo form, which can lead to unique reactivity patterns. researchgate.net
Future research directions may include:
Exploring Ring-Opening Reactions: Investigating the conditions under which the triazole ring of triazolopyridines can be opened to generate novel reactive intermediates. researchgate.net
Late-Stage Functionalization: Developing new methods for the selective functionalization of the triazolopyridine core at a late stage of the synthesis, allowing for the rapid generation of diverse analogues.
Overcoming Synthetic Hurdles: Addressing challenges in the synthesis of certain substituted triazolopyridines, such as those with specific substitution patterns that are difficult to access with current methods. doaj.org
Transannular Reactions: Investigating the potential for transannular reactions in medium-sized rings containing the triazolopyridine scaffold, which could lead to the formation of complex polycyclic systems. chim.it
By addressing these challenges and exploring new reactivity profiles, chemists can unlock the full potential of the triazolopyridine class of compounds for a wide range of applications. researchgate.net
Q & A
Q. What are the common synthetic routes for 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine?
The synthesis typically involves cyclization of precursors such as 3-bromo-1H-pyrazole with 1,4-dihydropyridine derivatives. Reactions are carried out in polar aprotic solvents (e.g., DMF or THF) with bases like sodium hydride or potassium carbonate. Optimization of reaction time and temperature is critical to achieve yields >70% . Alternative routes include palladium-catalyzed cross-coupling for functionalization, though regioselectivity varies with bromine substitution patterns .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on 1H/13C NMR to identify proton environments and carbon frameworks, IR spectroscopy to detect functional groups (e.g., C-Br stretching at ~550 cm⁻¹), and elemental analysis (C, H, N) to validate purity (>95%). High-resolution mass spectrometry (HRMS) further corroborates molecular weight .
Q. What solvents and conditions are optimal for handling this compound?
The compound is soluble in common organic solvents (e.g., DCM, DMSO) but degrades in acidic/alkaline conditions. Store at RT in inert atmospheres to prevent bromine displacement. Use gloveboxes for air-sensitive reactions .
Q. What safety considerations apply when working with this compound?
Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation; use fume hoods. Waste must be segregated and disposed via certified hazardous waste services due to potential toxicity .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Bromine at the 7-position enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). However, 6-bromo derivatives show <10% conversion under similar conditions due to steric hindrance . Thermal decomposition studies reveal bromine stabilizes carbene intermediates, enabling cyclopropanation with alkenes .
Q. What mechanisms explain thermal decomposition of brominated triazolopyridines?
Heating above 150°C induces N₂ extrusion, forming pyridyl carbenes. Bromine at the 7-position lowers activation energy for carbene generation, which can undergo H-shifts to yield vinylpyridines or trap with alkenes to form diastereomeric cyclopropanes (e.g., 65% yield with styrene) .
Q. How do structural modifications affect biological activity?
Bromine enhances lipophilicity, improving blood-brain barrier penetration. Substitution at the 3-position with methyl groups increases CDK2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for unsubstituted analogs). Ethynyl groups at the 3-position enable click chemistry for bioconjugation .
Q. How to address regioselectivity challenges in functionalizing the triazolopyridine core?
Use directing groups (e.g., -OMe) to bias C-H activation. For example, 4-chlorophenyl-substituted triazolopyridines undergo regioselective C-8 bromination with NBS (82% yield). DFT calculations guide rational design by mapping electron density .
Q. What analytical methods resolve contradictions in reaction outcomes?
HPLC-MS identifies byproducts (e.g., dehalogenated species). X-ray crystallography resolves regiochemistry disputes (e.g., distinguishing C-6 vs. C-7 substitution). Kinetic studies (e.g., variable-temperature NMR) clarify competing pathways .
Q. What are the implications of carbene intermediates in synthesis?
Carbenes from thermal decomposition enable stereoselective cyclopropanation (e.g., 88% yield with acrylates) and insertion into C-H bonds. Trapping with thiols generates sulfoxides (e.g., 75% yield with PhSH), useful in asymmetric catalysis .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
